molecular formula C24H40N2O3Si2 B8407244 Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- CAS No. 72066-92-3

Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-

Cat. No. B8407244
M. Wt: 460.8 g/mol
InChI Key: RNUOSHJTFYTUTH-UHFFFAOYSA-N
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Patent
US08415451B2

Procedure details

1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane (2a) (1.35 g; 3.38 mmol) and 10 mL of a 10 wt % Pd/C (0.0393 g) ethyl acetate solution were mixed, and stirred for 2 days in a hydrogen atmosphere at room temperature. The solution was filtrated by Celite and then concentrated to obtain a colorless oily material (1.18 g, 98% of yield).
Name
1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.0393 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:35]=[CH:34][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:13]([CH3:33])([CH3:32])[O:14][Si:15]([CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-])=O)=[CH:25][CH:24]=2)([CH3:17])[CH3:16])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd]>[NH2:1][C:4]1[CH:35]=[CH:34][C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][Si:13]([CH3:33])([CH3:32])[O:14][Si:15]([CH2:18][CH2:19][CH2:20][CH2:21][O:22][C:23]2[CH:24]=[CH:25][C:26]([NH2:29])=[CH:27][CH:28]=2)([CH3:16])[CH3:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane
Quantity
1.35 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-])(C)C)C=C1
Name
Quantity
0.0393 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtrated by Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a colorless oily material (1.18 g, 98% of yield)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OCCCC[Si](O[Si](C)(C)CCCCOC2=CC=C(C=C2)N)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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